Cas no 2138181-03-8 (5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol)
5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2138181-03-8
- EN300-742811
- 5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol
- 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol
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- Inchi: 1S/C11H14N2O2/c1-15-11-2-3-12-7-10(11)8-4-9(14)6-13-5-8/h2-4,7,9,13-14H,5-6H2,1H3
- InChI Key: MWEFAKUMVLZQID-UHFFFAOYSA-N
- SMILES: OC1C=C(C2C=NC=CC=2OC)CNC1
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 54.4Ų
5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-742811-0.05g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 0.05g |
$1750.0 | 2024-05-24 | |
| Enamine | EN300-742811-0.1g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 0.1g |
$1834.0 | 2024-05-24 | |
| Enamine | EN300-742811-0.25g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 0.25g |
$1917.0 | 2024-05-24 | |
| Enamine | EN300-742811-0.5g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 0.5g |
$2000.0 | 2024-05-24 | |
| Enamine | EN300-742811-1.0g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 1.0g |
$2083.0 | 2024-05-24 | |
| Enamine | EN300-742811-2.5g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 2.5g |
$4084.0 | 2024-05-24 | |
| Enamine | EN300-742811-5.0g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 5.0g |
$6043.0 | 2024-05-24 | |
| Enamine | EN300-742811-10.0g |
5-(4-methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138181-03-8 | 95% | 10.0g |
$8961.0 | 2024-05-24 |
5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol
Introduction to 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138181-03-8)
5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2138181-03-8, belongs to the tetrahydropyridine class of molecules, which are well-known for their role in various pharmacological applications. The presence of a methoxypyridine moiety in its structure suggests possible interactions with biological targets that could be exploited for therapeutic purposes.
The molecular structure of 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol consists of a pyridine ring substituted with a methoxy group at the 4-position and an adjacent tetrahydropyridine ring. This configuration allows for multiple potential sites of interaction with biological macromolecules, making it a promising candidate for drug discovery. The compound’s stereochemistry, particularly the arrangement of atoms in the tetrahydropyridine ring, is crucial for its biological activity and may influence its binding affinity to target proteins.
In recent years, there has been growing interest in developing small-molecule inhibitors that modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol has been studied for its potential role in inhibiting key enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various diseases, including cancer and inflammatory disorders. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, suggesting their utility as lead compounds for further drug development.
The synthesis of 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the necessary substituents. Advances in synthetic methodologies have enabled the efficient preparation of this compound in laboratory settings, facilitating its exploration in medicinal chemistry.
One of the most compelling aspects of 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol is its potential to serve as a scaffold for structure-based drug design. By modifying specific regions of its molecule, researchers can tailor its properties to enhance binding affinity and selectivity against target proteins. This approach has been successfully applied in the development of drugs targeting protein-protein interactions and enzyme inhibition.
The pharmacokinetic properties of 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol are also under investigation to assess its suitability for therapeutic use. Factors such as solubility, bioavailability, and metabolic stability are critical determinants of a drug’s efficacy and safety. Computational modeling techniques have been employed to predict these properties before experimental validation is conducted.
Recent research has highlighted the importance of 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol in the development of novel therapeutic agents. Studies have demonstrated its ability to modulate signaling pathways involved in inflammation and cell proliferation. These findings have opened up new avenues for treating conditions such as chronic inflammation and certain types of cancer. Additionally, the compound’s structural features make it a versatile platform for designing molecules with improved pharmacological profiles.
The future prospects for 5-(4-Methoxypyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol are promising as ongoing research continues to uncover its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials. This interdisciplinary approach will be essential for validating the therapeutic efficacy and safety of this compound.
In conclusion,5-(4-Methoxypyridin-3-ytl)-1 ,2 , 3 , 6 - tetra hydrop y rid ine - 33 ol ( CAS No . 213818103 - 8 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities . Its exploration as a lead compound for drug development holds great promise for addressing various therapeutic challenges . As research progresses , this compound is expected to contribute substantially to the discovery of novel treatments for human diseases .
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